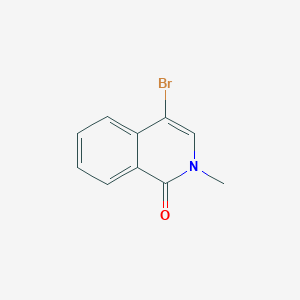

4-Bromo-2-methylisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYRWLPOFCNZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309871 | |

| Record name | 4-Bromo-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33930-63-1 | |

| Record name | 33930-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Methylisoquinolin 1 2h One

Established Synthetic Routes to the Core Isoquinolin-1(2H)-one Scaffold

The synthesis of the fundamental isoquinolin-1(2H)-one structure is a well-explored area of organic chemistry, with numerous methods developed to achieve this heterocyclic core. These strategies often involve the formation of the nitrogen-containing ring through various cyclization reactions, the development of efficient one-pot procedures, and the application of modern catalytic systems.

Cyclization Reactions for Isoquinolinone Ring Formation

Cyclization reactions are fundamental to the synthesis of the isoquinolin-1(2H)-one scaffold. These reactions typically involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to construct the bicyclic ring system.

A variety of cyclization strategies have been reported. For instance, a metal-free photoredox-catalyzed amidyl N-centered radical addition to a C-C triple bond has been utilized in a controlled radical cyclization cascade to produce substituted isoquinoline-1,3,4(2H)-triones from o-alkynylated benzamides. acs.org Another approach involves a substitution-cyclization reaction of heterocyclic ketene (B1206846) aminals with polyhalo isophthalonitrile in the presence of potassium tert-butoxide (t-BuOK). nih.govcapes.gov.br This is followed by hydrolysis with hydrochloric acid to yield highly functionalized polyhalo 1,3-diazaheterocycle fused [1,2-b]isoquinolin-1(2H)-ones. nih.govcapes.gov.br

Furthermore, rhodium(III)-catalyzed C-H activation and annulation reactions provide a pathway to synthesize 3,4-unsubstituted isoquinolones, where vinyl acetate (B1210297) can serve as an acetylene (B1199291) equivalent. organic-chemistry.org The use of a sulfilimine as a directing group in rhodium(III)-catalyzed C-H activation/annulation with alkyne compounds is another effective method. organic-chemistry.org Additionally, a two-step process involving a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization, offers a facile route to 3,4-unsubstituted isoquinolin-1(2H)-ones. organic-chemistry.org

The following table summarizes various cyclization approaches to the isoquinolinone core:

| Starting Materials | Key Reagents/Catalysts | Product Type |

| o-Alkynylated benzamides | Metal-free photoredox catalyst | Substituted isoquinoline-1,3,4(2H)-triones acs.org |

| Heterocyclic ketene aminals, Polyhalo isophthalonitrile | t-BuOK, HCl | Polyhalo 1,3-diazaheterocycle fused [1,2-b]isoquinolin-1(2H)-ones nih.govcapes.gov.br |

| Benzamides, Vinyl acetate | Rh(III) catalyst | 3,4-Unsubstituted isoquinolones organic-chemistry.org |

| Benzamides with sulfilimine directing group, Alkynes | Rh(III) catalyst | Substituted isoquinolones organic-chemistry.org |

| 2-Halobenzonitriles, Vinyl boronates | Pd catalyst, Pt catalyst | 3,4-Unsubstituted isoquinolin-1(2H)-ones organic-chemistry.org |

One-Pot Synthesis Strategies

One-pot syntheses have gained prominence due to their efficiency, reduced waste, and simplified procedures. Several one-pot methodologies have been developed for the synthesis of the isoquinolin-1(2H)-one scaffold.

One such method involves a sequential Ugi four-component condensation (4CC) and an intramolecular Wittig reaction. researchgate.net This process, starting from a phosphonium (B103445) salt, an aldehyde, a secondary amine, and an isocyanide in the presence of potassium carbonate, yields isoquinolin-1(2H)-ones in good yields. researchgate.net Another notable one-pot approach is a silver(I)-catalyzed tandem reaction of ortho-alkynylbenzaldoximes with propargylic alcohols. acs.orgnih.gov This reaction proceeds through a cascade of 6-endo-cyclization, 1,3-dipolar cycloaddition, and intramolecular dehydrative opening of a 2,3-dihydroisoxazole ring to afford 2-(isoquinolin-1-yl)prop-2-en-1-ones. acs.orgnih.gov

A palladium-catalyzed cascade one-pot method has also been developed, which involves the cross-coupling of benzamides with α-bromo ketones. nih.gov This strategy utilizes ortho-C-H bond activation and intramolecular addition of N-C annulation to produce a variety of isoquinolin-1(2H)-one derivatives in moderate to good yields. nih.gov

| Method | Key Features | Starting Materials |

| Ugi 4CC/Wittig Reaction | Sequential condensation and intramolecular Wittig reaction | Phosphonium salt, aldehyde, secondary amine, isocyanide researchgate.net |

| Silver(I)-Catalyzed Tandem Reaction | 6-endo-cyclization, 1,3-dipolar cycloaddition, ring opening | ortho-Alkynylbenzaldoximes, propargylic alcohols acs.orgnih.gov |

| Palladium-Catalyzed Cascade Reaction | ortho-C-H bond activation, intramolecular N-C annulation | Benzamides, α-bromo ketones nih.gov |

Palladium-Catalyzed Reactions in Isoquinolone Synthesis

Palladium catalysis has proven to be a powerful tool in the synthesis of isoquinolin-1(2H)-ones, enabling a range of transformations with high efficiency and selectivity.

One prominent example is the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This method provides various substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity under relatively mild conditions. mdpi.com The reaction mechanism is thought to involve the formation of a five-membered cyclopalladation intermediate. mdpi.com

Another palladium-catalyzed approach involves the cyclization of 2-(1-alkynyl)arylaldimines in the presence of alkenes to produce 4-(1-alkenyl)-3-arylisoquinolines. capes.gov.br The introduction of an o-methoxy group on the arylaldimine has been shown to promote the cyclization and stabilize the palladium(II) intermediate, leading to improved yields. capes.gov.br

Furthermore, a palladium-catalyzed cascade dehydrogenative cross-coupling/annulation reaction of N-alkoxybenzamides with β-keto esters offers a route to isoquinolinone derivatives. organic-chemistry.org This process is believed to proceed through α-C(sp2)-H activation and a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The synthesis of 3-substituted quinolin-2(1H)-ones can be achieved through the palladium-catalyzed coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds. nih.gov

| Reaction Type | Substrates | Key Features |

| C-H Activation/Annulation | N-methoxybenzamides, 2,3-allenoic acid esters | High regioselectivity, mild conditions mdpi.com |

| Cyclization/Olefination | 2-(1-Alkynyl)arylaldimines, Alkenes | Formation of 4-(1-alkenyl)-3-arylisoquinolines capes.gov.br |

| Dehydrogenative Cross-Coupling/Annulation | N-Alkoxybenzamides, β-keto esters | Involves a Pd(II)/Pd(IV) catalytic cycle organic-chemistry.org |

| Coupling-Cyclization | 2-Iodoaniline, α,β-Unsaturated carbonyl compounds | Synthesis of 3-substituted quinolin-2(1H)-ones nih.gov |

Bromination Strategies for Introducing 4-Bromo Moiety

Once the isoquinolin-1(2H)-one core is established, the next crucial step in the synthesis of 4-Bromo-2-methylisoquinolin-1(2H)-one is the introduction of the bromine atom at the C4-position. This requires careful consideration of bromination reagents and reaction conditions to achieve the desired regioselectivity.

Regioselective Bromination Techniques

Achieving regioselective bromination at the C4-position of the isoquinolin-1(2H)-one ring is a key challenge. The electronic nature of the heterocyclic system and the presence of substituents can direct the electrophilic attack of bromine to different positions.

While direct bromination of quinoline (B57606) in the gaseous phase at 300°C can yield 3-bromoquinoline, at 450°C, 2-bromoquinoline (B184079) is formed. researchgate.net For isoquinoline (B145761), bromination at 450°C gives a low yield of 1-bromo-isoquinoline. researchgate.net These high-temperature, gas-phase methods highlight the influence of reaction conditions on regioselectivity but are often not practical for complex, substituted systems.

In the context of substituted quinolines, the bromination of 8-substituted quinolines has been studied to achieve mono- and di-bromo derivatives, with the outcome depending on the equivalents of the brominating agent used. researchgate.net For the synthesis of 4-bromomethylquinoline-2(H)-one, a method involving the reaction of α-acetylacetanilide with bromine in glacial acetic acid, followed by ring closure with sulfuric acid, has been reported. google.com

A general strategy for remote-site-selective functionalization has been developed for the synthesis of isoquinolinonediones, which proceeds via a 1,5-hydrogen atom transfer (HAT) process. rsc.org While not a direct bromination, this highlights the potential for directing functionalization to specific positions through radical-based approaches.

Optimization of Bromination Conditions

The optimization of bromination conditions is critical to maximize the yield of the desired 4-bromo isomer and minimize the formation of byproducts. This involves the careful selection of the brominating agent, solvent, temperature, and reaction time.

In the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, the Knorr reaction, which involves the condensation of a β-keto ester with 4-bromoaniline (B143363) followed by cyclization, was optimized by monitoring the first step with 1H NMR to specifically obtain the anilide without the formation of the alternative crotonate. researchgate.net

For the bromination of 1-methylaminoanthraquinone, using pyridine (B92270) as a solvent and bromine as the brominating agent, heating on a steam bath for 6 hours yielded 1-methylamino-4-bromoanthraquinone. orgsyn.org The quality of the pyridine was found to be crucial for obtaining good yields. orgsyn.org

In a laboratory setting, radical bromination reactions often utilize N-bromosuccinimide (NBS) as a less hazardous alternative to liquid bromine, with a radical initiator like AIBN. liberty.edu While this is typically for benzylic or allylic bromination, the principles of optimizing reagent choice and reaction conditions are broadly applicable.

The development of a scalable synthesis for a 4-arylated 2-methylisoquinolin-1(2H)-one, a BET inhibitor, involved optimizing a phenol (B47542) bromination step by eliminating dichloromethane (B109758). acs.org This underscores the importance of solvent choice not only for reactivity and selectivity but also for process safety and scalability.

| Substrate | Brominating Agent | Solvent | Key Conditions | Product |

| α-Acetylacetanilide | Bromine | Glacial Acetic Acid | Followed by ring closure with H2SO4 | 4-Bromomethylquinoline-2(H)-one google.com |

| 1-Methylaminoanthraquinone | Bromine | Pyridine | Heating on steam bath for 6 hours | 1-Methylamino-4-bromoanthraquinone orgsyn.org |

| Cinnamic acid derivative (for radical bromination) | NBS | Organic Solvent | Heating with AIBN initiator | Brominated product liberty.edu |

| Phenol derivative | Not specified | Dichloromethane (original), Optimized to remove DCM | Not specified | Brominated phenol acs.org |

N-Methylation of Isoquinolin-1(2H)-one Derivatives

The introduction of a methyl group at the N2 position of the isoquinolinone core is a critical step in the synthesis of the target compound. This transformation is typically achieved after the formation of the core heterocyclic structure. A common and direct method for N-methylation involves the reaction of the parent isoquinolinone with a methylating agent, such as methyl iodide. youtube.com

In the context of process development for complex pharmaceutical intermediates, this step is carefully optimized. For instance, in the synthesis of BMS-986378, a molecule containing a 2-methylisoquinolin-1(2H)-one fragment, the methylation of the preceding isoquinolinone intermediate was a key transformation. acs.org The process involved treating the isoquinolinone precursor with a suitable methylating agent to afford the N-methylated product, which was then carried forward to subsequent steps. acs.org This highlights that N-methylation is a well-established and scalable transformation in the synthesis of this class of compounds.

Advanced Synthetic Approaches

Modern synthetic chemistry has produced a variety of advanced methods for constructing the isoquinolone ring system, offering improvements in efficiency, selectivity, and environmental impact over classical methods.

Recent advancements have focused on the use of visible light as a renewable energy source to drive chemical reactions, often avoiding the need for metal catalysts. One such approach for synthesizing isoquinolone derivatives involves a photoinitiated deaminative [4+2] annulation of an alkyne and an N-amidepyridinium salt. researchgate.net This method is noted for its broad substrate scope and mild reaction conditions. researchgate.net Preliminary studies indicate that the reaction proceeds through the formation of an amide radical via the photocatalytic cleavage of an N-N bond. researchgate.net

Another metal-free strategy employs an oxidative cycloaddition of substituted benzamides and alkynes using bis(trifluoroacetoxy)iodobenzene (PIFA) as the oxidant. nih.gov This process facilitates the creation of a wide range of isoquinolones from N-methoxybenzamides and various alkynes in good yields under mild conditions. nih.gov Additionally, visible-light promotion has been used for the denitrogenative insertion of terminal alkynes into 1,2,3-benzotriazinones, yielding substituted isoquinolones at room temperature with the aid of a photocatalyst. nih.gov

Table 1: Examples of Visible-Light-Mediated Isoquinolone Synthesis

| Method | Reactants | Key Features |

| Deaminative [4+2] Annulation researchgate.net | Alkyne, N-amidepyridinium salt | Metal-free, broad scope, mild conditions |

| Oxidative Cycloaddition nih.gov | N-methoxybenzamide, Diarylacetylene | Metal-free, uses PIFA oxidant, yields up to 87% |

| Denitrogenative Alkyne Insertion nih.gov | 1,2,3-Benzotriazinone, Terminal alkyne | Regioselective, room temperature, photocatalyzed |

Organometallic chemistry provides powerful tools for the synthesis of isoquinolones, primarily through C-H activation and annulation reactions. Transition metals like rhodium, ruthenium, palladium, and cobalt are frequently used to catalyze these transformations. organic-chemistry.orgorganic-chemistry.org

Rhodium(III)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides offers a route to isoquinolines without an external oxidant. organic-chemistry.org Similarly, rhodium catalysts can effect a redox-neutral annulation of primary benzamides with diazo compounds, a process that is scalable and produces only nitrogen and water as byproducts. organic-chemistry.org A notable example is the use of a [Cp*Rh(MeCN)₃][SbF₆]₂ catalyst for the reaction between N-tert-butylbenzaldimines and internal alkynes, which proceeds under mild conditions with high regioselectivity to form isoquinoline products. acs.org

Cascade reactions, where multiple bond-forming events occur in a single operation, provide an efficient pathway to complex molecules like isoquinoline-1,3(2H,4H)-diones, which are structurally related to isoquinolin-1-ones. A developed cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes generates these dione (B5365651) derivatives in good yields under mild, metal-free, and solvent-free conditions. rsc.orgnih.gov The mechanism involves an oxidative cross-coupling followed by a radical addition to the aromatic ring. rsc.orgnih.gov

This strategy has been expanded using visible-light promotion. A decarboxylative acyl radical acylation/cyclization cascade of N-methacryloylbenzamides with α-keto acids has been described to access acylated isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org This protocol is valued for its mild conditions and broad substrate tolerance. rsc.org These radical cascade reactions have become a significant area of research for synthesizing this class of compounds from various radical precursors containing carbon, sulfur, bromine, and other elements. nih.gov

Table 2: Cascade Reaction Strategies for Isoquinolinedione Synthesis

| Reaction Type | Starting Materials | Conditions | Product Type |

| Aldehyde Cascade rsc.orgnih.gov | N-alkyl-N-methacryloylbenzamide, Aryl aldehyde | Mild, metal-free, solvent-free | Isoquinoline-1,3(2H,4H)-dione |

| Acyl Radical Cascade rsc.org | N-methacryloylbenzamide, α-keto acid | Visible-light promoted, mild conditions | Acylated Isoquinoline-1,3(2H,4H)-dione |

Process Development and Scalability Considerations

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges, including process safety, solvent selection, impurity management, and cost-effectiveness. The development of a scalable synthesis for the BET inhibitor BMS-986378, which features a 4-arylated 2-methylisoquinolin-1(2H)-one core, provides a relevant case study. acs.org

The initial 7-step synthesis of the drug candidate was characterized by problematic solvents, safety issues, and difficult-to-control impurities. acs.org An optimized second-generation process was developed to mitigate these issues for large-scale manufacturing. Key improvements included eliminating dichloromethane from a bromination step and enhancing catalyst performance in the crucial Suzuki cross-coupling that forms the 4-aryl bond. acs.org

Impurity Control and Form Management

The control of impurities and the physical form of the final compound are critical considerations in the synthesis of any active pharmaceutical ingredient or key intermediate. For this compound, these factors are crucial for ensuring the quality, safety, and efficacy of any downstream products.

Impurity Control:

The formation of impurities can occur at various stages of the synthesis. These can include unreacted starting materials, by-products from side reactions, and degradation products. A key by-product that has been observed in similar isoquinoline syntheses is the formation of dimers, such as 3,3'-diphenyl-1,1'-biisoquinoline in the synthesis of 3-phenylisoquinoline. nih.gov The formation of this type of impurity suggests that the isoquinoline ring is formed prior to the quenching step and can be mitigated by modifying the work-up procedure, for example, by using trifluoroacetic acid. nih.gov

The purity of the starting materials is also a critical factor. For instance, in the synthesis of related quinolinone structures, the purity of reagents like 4-bromoaniline is essential to prevent the formation of unwanted side products. researchgate.net Common process-related impurities can also include residual solvents used during the synthesis and purification steps.

To ensure a high-purity final product, a robust purification strategy is necessary. This often involves techniques such as column chromatography or recrystallization. The choice of solvent for recrystallization is critical and can significantly impact the removal of specific impurities.

Form Management:

The solid-state properties of a chemical compound, including its crystalline form (polymorphism) and the potential for the formation of solvates (where solvent molecules are incorporated into the crystal lattice), are of paramount importance. Different polymorphs of a compound can exhibit different physical properties, such as solubility, melting point, and stability, which can have significant implications for its handling, formulation, and bioavailability.

While specific studies on the polymorphism of this compound are not widely available in the public domain, the investigation of polymorphism is a standard practice in pharmaceutical development. This process, known as polymorph screening, involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) to identify all possible crystalline forms.

Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to characterize and differentiate these forms. The goal is to identify the most thermodynamically stable form, which is typically preferred for development due to its lower tendency to convert to other forms over time.

The table below summarizes some of the key physical properties of this compound that are relevant to its form and purity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | sigmaaldrich.com |

| Molecular Weight | 238.08 g/mol | sigmaaldrich.com |

| Melting Point | 129-130 °C | sigmaaldrich.com |

| Boiling Point | 345.8 °C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity (Typical) | ≥97% | chemuniverse.com |

Chemical Reactivity and Transformations of 4 Bromo 2 Methylisoquinolin 1 2h One

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C4 position of 4-Bromo-2-methylisoquinolin-1(2H)-one is located on an electron-rich aromatic ring, which makes it amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Direct nucleophilic aromatic substitution is generally difficult on this scaffold. However, modern cross-coupling methodologies enable the efficient introduction of a wide array of substituents at the C4 position. These methods are foundational for the structural diversification of the isoquinolinone core.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-isoquinolinone with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comuomustansiriyah.edu.iq This method is widely used to introduce aryl and vinyl substituents. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. researchgate.net It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. byjus.comlibretexts.org This reaction has been instrumental in synthesizing a variety of 4-aminoisoquinolinone derivatives, which are crucial pharmacophores in many biologically active molecules. researchgate.net The choice of phosphine (B1218219) ligands is critical for the success of this transformation, with sterically hindered ligands often providing the best results. researchgate.net

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). core.ac.ukmasterorganicchemistry.com This reaction is highly versatile due to the stability and broad availability of organostannane reagents, allowing for the introduction of alkyl, alkenyl, aryl, and alkynyl groups. youtube.com A key drawback is the toxicity of the tin byproducts. core.ac.uk

These reactions provide a robust platform for modifying the 4-position of the isoquinolinone ring, as summarized in the table below.

| Reaction Type | Nucleophile Source | Substituent Introduced | Typical Catalysts & Reagents |

| Suzuki-Miyaura Coupling | Organoboronic Acids/Esters | Aryl, Vinyl, Alkyl | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃; Phosphine Ligands; Base (e.g., K₂CO₃, Cs₂CO₃) |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Amino Groups (NR¹R²) | Pd(OAc)₂, Pd₂(dba)₃; Ligands (e.g., BINAP, XPhos); Base (e.g., NaOtBu, K₃PO₄) |

| Stille Coupling | Organostannanes (R-SnBu₃) | Aryl, Alkenyl, Alkynyl, Alkyl | Pd(PPh₃)₄, PdCl₂(PPh₃)₂; LiCl (additive) |

Reactions Involving the Carbonyl Group

The carbonyl group at the C1 position is a lactam, a cyclic amide, which exhibits characteristic amide reactivity.

The lactam functionality in this compound can be reduced, although it requires potent reducing agents. Unlike ketones or esters, lactams are less reactive.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and lactams. libretexts.orgnih.gov The reaction of this compound with LiAlH₄ in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would lead to the reduction of the C1 carbonyl group. libretexts.org Unlike the reduction of aldehydes and ketones which yield alcohols, the complete reduction of amides and lactams typically yields the corresponding amine. nih.govrsc.org In this case, the product would be 4-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, followed by complexation with aluminum and subsequent elimination of the oxygen atom to form an iminium intermediate, which is then further reduced to the amine. nih.gov

Cyclization Reactions and Formation of Complex Structures

This compound serves as an excellent starting material for the construction of more complex, fused heterocyclic systems. These reactions typically involve a two-stage process: a cross-coupling reaction at the C4-bromo position to install a side chain, followed by an intramolecular cyclization.

For instance, a Suzuki coupling could be used to introduce a 2-formylphenyl group at the C4 position. The resulting intermediate, 4-(2-formylphenyl)-2-methylisoquinolin-1(2H)-one, could then undergo an intramolecular cyclization reaction (e.g., acid-catalyzed condensation) to form a new ring, leading to a polycyclic aromatic structure. Such strategies are vital for creating novel molecular scaffolds. youtube.comrsc.orgmdpi.com The specific nature of the fused ring system depends entirely on the functionality introduced in the first step.

Derivatization Strategies for Structural Diversification

The ability to functionalize the this compound core through the reactions described above allows for extensive structural diversification. This is a key strategy in drug discovery programs aimed at optimizing the properties of a lead compound.

The isoquinolinone scaffold is a known "privileged structure" in medicinal chemistry, and its derivatives are prominent as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition is a therapeutic strategy for treating cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. rsc.org

The development of potent and selective PARP inhibitors often involves modifying the isoquinolinone core. masterorganicchemistry.com The 4-position is a critical site for derivatization to enhance binding affinity and selectivity. For example, replacing the bromine atom via Suzuki or Buchwald-Hartwig coupling reactions with various aryl, heteroaryl, or amino groups has been a successful strategy. researchgate.net These modifications can improve interactions with the enzyme's active site, for instance, through additional hydrogen bonding or π-π stacking interactions, leading to enhanced inhibitory potency (lower IC₅₀ values) and better selectivity between different PARP isoforms (e.g., PARP-1 vs. PARP-2).

The table below illustrates hypothetical derivatizations based on common strategies in PARP inhibitor design.

| Parent Compound | C4-Substituent | Modification Goal | Potential Biological Effect |

| This compound | -Br | Starting Material | Precursor for active compounds |

| Derivative A | -Phenyl | Introduce aryl moiety | Enhance π-π stacking in PARP active site |

| Derivative B | -4-Fluorophenyl | Modulate electronic properties | Improve binding affinity and pharmacokinetic properties |

| Derivative C | -Piperazin-1-yl | Introduce basic amine | Increase solubility and form salt for better formulation |

| Derivative D | -Indazole | Introduce H-bond donor/acceptor | Form specific interactions with key amino acid residues |

Advanced Computational Studies and Spectroscopic Analysis

Molecular Docking and Dynamics Simulations

Comprehensive molecular docking and dynamics simulations for 4-Bromo-2-methylisoquinolin-1(2H)-one have not been reported in the accessible literature. These computational techniques are instrumental in drug discovery for predicting how a ligand might interact with a protein's binding site.

There are no specific ligand-protein interaction studies featuring this compound in the public domain. Such research would be valuable in identifying potential biological targets for this compound. For example, studies on structurally similar quinazolinone derivatives have used molecular docking to investigate their binding affinity against targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

A binding mode analysis for this compound is not available. This analysis is a critical component of molecular docking that describes the specific orientation and conformation of the ligand within the protein's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex.

Structure Activity Relationship Sar Studies of 4 Bromo 2 Methylisoquinolin 1 2h One Derivatives

Principles of SAR in Drug Discovery

Structure-Activity Relationship (SAR) is a foundational concept in drug discovery and medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org The core principle is that the biological effect of a compound is directly related to its three-dimensional structure, and by modifying this structure, one can enhance its therapeutic properties or minimize adverse effects. collaborativedrug.compatsnap.com SAR analysis enables researchers to identify the specific parts of a molecule, known as pharmacophores, that are essential for its interaction with a biological target like an enzyme or receptor. pharmacologymentor.com

The process involves systematically altering the chemical structure of a lead compound and observing how these changes affect its biological potency and selectivity. pharmacologymentor.com This methodical approach helps in optimizing lead compounds to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.com

A key extension of SAR is the Quantitative Structure-Activity Relationship (QSAR), which uses mathematical models to correlate chemical structures with biological activities. patsnap.compharmacologymentor.com QSAR models help in predicting the potency of new, unsynthesized compounds, thereby rationalizing the drug design process and saving significant time and resources. collaborativedrug.compharmacologymentor.com Computational tools, including molecular modeling and data analysis software, have become indispensable for modern SAR and QSAR studies, allowing for the prediction of molecular interactions and the evaluation of new chemical structures. patsnap.comdotmatics.com

Impact of Substitution Patterns on Biological Activity

The biological profile of derivatives from the 4-Bromo-2-methylisoquinolin-1(2H)-one core is profoundly influenced by the nature and position of various substituents. The isoquinoline (B145761) scaffold itself is a "privileged structure" in medicinal chemistry, known to be a template for drugs with a wide array of pharmacological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov Systematic modifications of this core are crucial for tuning the biological response.

Bromine Atom's Influence on Reactivity and Biological Activity

The presence of a bromine atom at the C-4 position of the isoquinolinone ring is a significant feature. Halogens, like bromine, can confer persistence to organic compounds and influence their reactivity and bioavailability. wikipedia.org The introduction of a bromine atom can make the compound a useful synthetic intermediate for further functionalization, which is valuable for creating diverse chemical libraries for drug discovery. researchgate.net

In related heterocyclic systems like quinolines, bromination has been shown to be a key factor in enhancing biological activity. For instance, studies on brominated 8-hydroxyquinolines demonstrated that these compounds possess strong antiproliferative and cytotoxic effects against various cancer cell lines. researchgate.net Specifically, 5,7-dibromo-8-hydroxyquinoline derivatives showed potent anticancer activity. researchgate.net While these findings are on a different scaffold, they underscore the potential of bromine substitution to impart significant biological properties, a principle that may extend to the isoquinolinone core.

Role of the Methyl Group at N-2 Position

The methyl group attached to the nitrogen atom at the N-2 position plays a crucial role in defining the compound's properties. In the broader class of isoquinolin-1(2H)-ones, the substituent at the N-2 position is known to modulate biological activity. For example, in a series of diaryl substituted isoquinolin-1(2H)-one derivatives designed as hypoxia-inducible factor 1 (HIF-1) inhibitors, modifications at the N-atom were a key part of the optimization strategy that led to the discovery of a potent compound for rheumatoid arthritis treatment. nih.gov

The N-alkylation, such as the N-2 methyl group, can influence the molecule's lipophilicity, solubility, and its ability to form hydrogen bonds. These factors are critical for how the molecule interacts with its biological target and how it is absorbed, distributed, and metabolized. In studies of related quinoline-2-carboxamides, the nature of the N-substituent was found to influence activity, with different substituents leading to variations in PET-inhibiting activity. researchgate.net The N-methyl group in this compound provides a fixed substitution pattern, which serves as a stable starting point for exploring modifications at other positions of the isoquinolinone core.

Influence of Substituents at Other Positions of the Isoquinolinone Core

Modifying other positions on the isoquinolinone core is a common strategy to fine-tune biological activity. Research on various isoquinolinone derivatives has provided a wealth of SAR data, as summarized in the table below.

For example, studies on 3-aminoisoquinolin-1(2H)-one derivatives revealed that the nature of the substituent at the 3-amino group and at the C-4 position significantly impacts anticancer activity. univ.kiev.ua Derivatives with a 3-hetarylamino group, such as 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, were found to be particularly potent against a wide range of cancer cell lines, especially when the C-4 position was unsubstituted. univ.kiev.ua Another study focusing on HIF-1 inhibitors found that modifying substituents at the 6-position of the isoquinolin-1-one scaffold was crucial for achieving high potency. nih.gov These findings highlight that positions C-3, C-4, and C-6 are critical nodes for structural modification to optimize the desired biological effect.

Table 1: Research Findings on Substituted Isoquinolinone Derivatives

| Study Focus | Modified Position(s) | Key Finding | Biological Target/Activity | Reference |

| Anticancer Agents | 3-amino group, C-4 | 3-(1,3-thiazol-2-ylamino) group at C-3 and an unsubstituted C-4 position led to the most potent compounds. | Anticancer | univ.kiev.ua |

| HIF-1 Inhibitors | N-atom, 6-position | Modification of substituents at these positions led to a potent inhibitor of HIF-1 signaling. | HIF-1 Inhibition | nih.gov |

| PDE4B Inhibitors | 7-fluoro, 6-chloro | Introduction of fluoro and chloro groups at these positions resulted in significant inhibitory activity. | PDE4B Inhibition | nih.gov |

| PAAM of 5-HT2CR | Hydroxyl group | The presence of a hydroxyl group was found to be crucial for potent positive ago-allosteric modulator activity. | 5-HT2C Receptor | nih.gov |

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a crucial technique in computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. youtube.comyoutube.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov Once a pharmacophore model is established, it can be used as a 3D query to screen large compound databases to find new molecules with potential biological activity. researchgate.net

For isoquinoline and quinolinone derivatives, pharmacophore modeling has been successfully applied to design and optimize inhibitors for various targets. nih.govnih.gov The process involves generating a model based on known active compounds or the structure of the target's active site. youtube.com For instance, a pharmacophore model for DNA gyrase B inhibitors included key features like hydrophobic regions, hydrogen bond acceptors (HBA), and hydrogen bond donors (HBD). nih.gov

The optimization of a pharmacophore involves refining these features to enhance binding affinity and selectivity. nih.gov For the this compound scaffold, a hypothetical pharmacophore model would likely include the aromatic rings contributing to hydrophobic interactions, the carbonyl oxygen at C-1 acting as a hydrogen bond acceptor, and the bromine atom at C-4 potentially involved in halogen bonding or influencing the electronic properties of the scaffold. By systematically modifying the substituents and evaluating their effect on activity, the pharmacophore model can be refined to guide the design of more potent and selective derivatives. nih.gov

Fragment-Based Design Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds. researchoutreach.orgyoutube.com It involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. youtube.com These initial fragment hits are then grown, linked, or merged to produce more potent, lead-like molecules. researchoutreach.orgyoutube.com

The isoquinoline scaffold is well-suited for FBDD. researchoutreach.orgnih.gov In one approach, a library of fragments based on a common template, such as isoquinoline, is screened against a target protein. researchoutreach.org The fragments that show successful binding are then analyzed, and strategies like "fragment merging" can be employed. This involves combining two different fragments that bind to distinct sites on the target to create a single, more potent molecule. researchoutreach.org This method has been used to develop kinase inhibitors from isoquinoline-based fragments. researchoutreach.org The dihydroisoquinolone scaffold has also been utilized in FBDD, with substituents like halogens (e.g., bromine) serving as potential binding groups or as points for synthetic elaboration to grow the fragment into a lead compound. nih.gov

Biological Activities and Mechanisms of Action of 4 Bromo 2 Methylisoquinolin 1 2h One and Its Analogues

Potential as a Building Block for Biologically Active Molecules

The 4-bromoisoquinolone structure is recognized as a valuable intermediate in organic synthesis, primarily due to the presence of a bromine atom which can be readily functionalized. researchgate.net This makes the methodology attractive for creating a variety of derivatives for drug discovery. researchgate.net The isoquinoline (B145761) framework itself is a core component of numerous biologically active compounds. Specifically, attempts to improve the inhibitory features of certain enzyme inhibitors have involved introducing moieties like 4-bromo-2-fluorobenzyl to the isoquinoline backbone. researchgate.net As such, 4-Bromo-2-methylisoquinolin-1(2H)-one is considered a key heterocyclic building block for the synthesis of more complex, potentially therapeutic molecules. bldpharm.com

Interaction with Biological Targets

The isoquinolinone scaffold has been investigated for its ability to interact with several important biological targets, including bromodomains and various enzymes.

The development of small molecules that selectively target bromodomains is an active area of research in epigenetics. nih.gov While specific inhibitory data for this compound against BRD7 and BRD9 is not extensively detailed in the available literature, the development of inhibitors for these specific bromodomains is a significant challenge for medicinal chemists. nih.gov BRD7 and BRD9 share a high degree of sequence homology, making the design of selective ligands difficult. nih.gov Nevertheless, several distinct chemical series have been identified that show selectivity for BRD7 and BRD9. nih.gov The pursuit of selective inhibitors is crucial for understanding the distinct biological roles of these non-BET bromodomain proteins. nih.gov

Bromodomains are protein modules that function as "readers" of epigenetic marks by recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. nih.govnih.gov Small molecule inhibitors typically function by competitively binding to the hydrophobic acetyl-lysine binding pocket of the bromodomain. nih.gov This binding action prevents the bromodomain-containing protein from docking onto chromatin, thereby disrupting its role in transcriptional regulation. nih.gov

Successful binding of an inhibitor within this pocket often involves key molecular interactions. For instance, many potent inhibitors form a crucial hydrogen bond with a conserved asparagine residue and engage in water-mediated hydrogen bonds with a tyrosine residue within the binding site. nih.gov By occupying this cavity, the inhibitor displaces the bromodomain from its natural binding sites on chromatin, leading to downstream effects on gene expression that can be therapeutically beneficial in diseases like cancer and inflammation. nih.govnih.gov

The isoquinolinone core structure is present in inhibitors designed for a range of enzymes.

Aldose Reductase: Aldose reductase (classified as AKR1B1) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.comnih.gov Under hyperglycemic conditions, the activation of this pathway is linked to the development of long-term diabetic complications. mdpi.comnih.gov Consequently, aldose reductase inhibition is a major therapeutic strategy. nih.govnih.gov Studies have explored isoquinoline-1,3-dione derivatives as aldose reductase inhibitors. researchgate.net One approach involved attaching a 4-bromo-2-fluorobenzyl group to the isoquinoline backbone to create potent inhibitors. researchgate.net

PARP-1 and PARP-2: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair, especially in response to single-strand breaks. nih.govnih.gov While the isoquinolinone structure is a known feature in some PARP inhibitors, direct inhibitory data specifically for this compound against PARP-1 or PARP-2 is not prominently available. It is noteworthy that the combination of PARP inhibitors with BET bromodomain inhibitors is a known strategy to induce synergistic anti-tumor effects. nih.gov

PDE4: Cyclic nucleotide phosphodiesterases 4 (PDE4) are enzymes that degrade the second messenger cAMP, and their inhibition is a strategy for treating inflammatory conditions like asthma and COPD. nih.gov The field of PDE4 inhibitors is characterized by a wide variety of structural classes. nih.gov However, specific studies detailing the inhibitory activity of this compound against PDE4 isoforms were not identified in the reviewed literature.

PC-PLC: No information was found in the reviewed literature regarding the inhibition of Phosphatidylcholine-specific phospholipase C (PC-PLC) by this compound or its close analogues.

Achieving selectivity for specific enzyme isoforms is a critical goal in drug development to enhance efficacy and reduce off-target effects.

Aldose Reductase: While aldose reductase (AKR1B1) is the primary target for preventing diabetic complications, molecules are often tested for selectivity against other members of the aldo-keto reductase superfamily to ensure targeted action. mdpi.com

PDE4: The PDE4 enzyme family has four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D). nih.gov Developing inhibitors with selectivity for certain isoforms is a key area of research, as the isoforms have different distributions and roles in various tissues. nih.govnih.gov

Understanding the interaction between a small molecule and its protein target is fundamental to rational drug design. For analogues of this compound, computational methods are employed to predict and analyze these interactions. Molecular docking and dynamics simulations have been used to model the binding of quinazolin-4(3H)-one derivatives, which share a similar bromo-phenyl moiety, to the active site of aldose reductase. nih.gov These studies revealed stable binding and key interactions with amino acid residues such as Trp-111, Tyr-209, Trp-20, and Ser-302. nih.gov Similarly, for bromodomain inhibitors, co-crystal structures provide detailed insight into the precise binding mode within the acetyl-lysine pocket, guiding further optimization efforts. nih.gov

Data Tables

Table 1: Summary of Biological Target Interactions

| Target | Finding for this compound or Analogues | Source Index |

|---|---|---|

| Bromodomains (BRD7/BRD9) | The isoquinolinone scaffold is relevant, but direct inhibition data for the specific compound is not detailed. Selectivity between BRD7 and BRD9 is a known challenge. | nih.gov |

| Aldose Reductase (ALR2/AKR1B1) | Analogues with a 4-bromo-benzyl moiety on an isoquinoline backbone have been developed as potent inhibitors. | researchgate.net |

| PARP-1 / PARP-2 | The isoquinolinone core is found in some PARP inhibitors, but direct data for this compound is not specified. | nih.gov, nih.gov |

| PDE4 | No specific inhibitory studies found for this compound. | nih.gov |

| PC-PLC | No inhibitory studies found. | N/A |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromoisoquinolone |

| 4-bromo-2-fluorobenzyl |

| 4-bromo-3-(5-bromothiophen-2-yl)isoquinolin-1(2H)-one |

| 4-Bromo-3-phenylisoquinolin-1(2H)-one |

| 4-Bromo-3-o-tolylisoquinolin-1(2H)-one |

| 4-Bromo-3-(4-methoxyphenyl)isoquinoline |

| JQ1 |

| Olaparib |

| LASSBio-448 |

| Rolipram |

| Roflumilast |

| Epalrestat |

Pharmacological Applications and Therapeutic Potential

Anticancer Properties

The isoquinoline and isoquinolinone frameworks are recognized for their significant potential in the development of anticancer drugs. nih.govuniv.kiev.ua

While direct cytotoxic data for this compound on cancer cell lines is not extensively reported, studies on its analogues demonstrate potent anticancer activity. For instance, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated for their anticancer activity across 60 human tumor cell lines. univ.kiev.ua The most effective compounds were those without substituents at the C(4) position of the isoquinoline ring, with a 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative identified as a lead compound with an average GI50 (50% growth inhibition) value of -5.18 (log scale). univ.kiev.ua

Similarly, isoquinoline-1-carboxaldehyde thiosemicarbazones, which are structurally related to the isoquinolinone core, have shown significant antineoplastic activity. researchgate.net Specifically, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and its 4-(methylamino) derivative demonstrated considerable efficacy against L1210 leukemia in mice. researchgate.net Furthermore, combining isoquinoline substitution with modifications at the thiosemicarbazone moiety, such as 4'-amine methylation, has been shown to synergistically enhance antiproliferative effects in various cancer models, including pancreatic, small cell lung, prostate, and leukemia cancer cell lines, with IC50 values in the low-to-mid nanomolar range. nih.gov

A novel polyhalo 1,3-diazaheterocycle fused isoquinolin-1(2H)-imine derivative, HC6h, has been shown to induce cell death in human A549 lung cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway. nih.gov This suggests that the isoquinolinone scaffold can be a platform for developing agents that target specific cellular stress pathways in cancer cells.

Table 1: Cytotoxic Activity of Selected Isoquinolinone Analogues

| Compound/Analogue | Cancer Cell Line/Model | Activity Metric | Value | Reference(s) |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (average) | lg GI50 | -5.18 | univ.kiev.ua |

| 4-Aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | % T/C | 177 | researchgate.net |

| 4-(Methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in vivo) | % T/C | 177 | researchgate.net |

| HCT-13 (Isoquinoline-based HCT) | Various cancer models | IC50 | Low-to-mid nanomolar | nih.gov |

| HC6h (Isoquinolin-1(2H)-imine derivative) | A549 Lung Cancer | Induces apoptosis and autophagy | - | nih.gov |

Note: This table is interactive and can be sorted by clicking on the column headers.

The development of isoquinolinone derivatives has shown promise for the treatment of solid tumors. While specific applications of this compound in solid tumors have not been detailed, its role as a key intermediate in the synthesis of more complex anticancer agents is documented. mdpi.com For example, it is a precursor in the synthesis of 4-arylated-2-methylisoquinolin-1(2H)-one derivatives.

Antimicrobial Properties (e.g., antibacterial, antifungal)

The isoquinoline and related heterocyclic scaffolds are known to exhibit significant antimicrobial properties. nih.govnih.govnih.gov

A number of isoquinoline alkaloids and their derivatives have been screened for their antibacterial and antifungal activities. mdpi.com Studies have shown that certain isoquinoline alkaloids possess potent inhibitory activities against Gram-positive bacteria such as Bacillus cereus, Micrococcus sp., and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) often in the range of 50-300 µg/mL. mdpi.com Some derivatives also show weak effects against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, and potent antifungal activities against Candida albicans and Cryptococcus neoformans. mdpi.com

Specifically, bromo-substituted heterocyclic compounds have demonstrated notable antimicrobial efficacy. A series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited strong activity against several Gram-positive bacterial strains, including methicillin-resistant S. aureus (MRSA). nih.gov One of the most potent compounds in this series showed an MIC value of 0.031 µg/mL against MRSA. nih.gov Further studies on similar bromo-substituted indolizinoquinoline-5,12-dione derivatives confirmed their potent activity against clinical MRSA strains, with one compound exhibiting MIC50 and MIC90 values lower than 7.8 ng/mL. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov

Table 2: Antimicrobial Activity of Selected Bromo-Substituted Quinoline (B57606) and Isoquinoline Analogues

| Compound/Analogue | Microorganism | Activity Metric | Value | Reference(s) |

| 9-Bromo-substituted indolizinoquinoline-5,12-dione derivative (Compound 27) | MRSA | MIC | 0.031 µg/mL | nih.gov |

| 9-Bromo-substituted indolizinoquinoline-5,12-dione derivative (Compound 28) | Clinical MRSA strains | MIC50 | < 7.8 ng/mL | nih.gov |

| 9-Bromo-substituted indolizinoquinoline-5,12-dione derivative (Compound 28) | Clinical MRSA strains | MIC90 | < 7.8 ng/mL | nih.gov |

Note: This table is interactive and can be sorted by clicking on the column headers. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. nih.govidexx.comnih.gov

Antioxidant Activity

The antioxidant potential of a compound is its ability to inhibit oxidative processes, often by scavenging free radicals. nih.govnih.govredalyc.orgmdpi.com While there is no specific data on the antioxidant activity of this compound, the antioxidant properties of the broader class of benzylisoquinoline alkaloids have been studied. nih.gov Research suggests that the antioxidant capacity of these compounds is related to the presence of a biphenyl (B1667301) system rather than just phenolic groups. nih.gov Non-phenolic aporphines have demonstrated significant protective effects against protein inactivation induced by free radicals. nih.gov

For other related heterocyclic systems, such as quinazolin-4(3H)-ones, polyphenolic derivatives have shown high antioxidant activity in various assays, including DPPH, ABTS, FRAP, and CUPRAC. nih.gov The introduction of multiple hydroxyl groups on the phenyl ring attached to the quinazolinone core significantly enhances the antioxidant capacity. nih.gov Similarly, for 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, certain derivatives displayed promising antioxidant activity, with DPPH radical scavenging percentages comparable to the standard antioxidant Trolox. mdpi.com

A study on a 5-bromo-indole derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, revealed potent free radical scavenging activity with an IC50 of 27.8 µg/ml in the DPPH assay. nih.gov This highlights the potential contribution of a bromo-substituent in conjunction with the heterocyclic core to antioxidant effects.

Anti-inflammatory Potential

Isoquinoline alkaloids and their derivatives have been investigated for their anti-inflammatory properties. nih.govnih.govnih.gov For instance, certain isoquinoline alkaloids have shown anti-arthritic activity through anti-inflammatory and immune-regulatory effects. nih.gov

More specifically, isoquinoline-1-carboxamide (B73039) derivatives have been synthesized and evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in microglial cells. nih.govmdpi.com Several of these compounds potently suppressed the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.govmdpi.com The mechanism of action for the most promising compound involved the attenuation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the inhibition of NF-κB nuclear translocation and the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.govmdpi.com

Quinazolinone derivatives have also been reported to possess anti-inflammatory activity. rasayanjournal.co.innih.gov For example, 3-(4-Bromo phenyl)-4-(3H)quinazolinone exhibited significant in vitro anti-inflammatory activity, as determined by the inhibition of protein denaturation. rasayanjournal.co.in

Antiviral Profiling

The exploration of isoquinolone derivatives as potential antiviral agents has revealed that structural modifications, such as halogenation, can significantly influence their activity. While specific and detailed antiviral profiling of this compound is not extensively documented in publicly available research, studies on analogous compounds provide critical insights into the potential effects of bromine substitution on the antiviral efficacy of the isoquinolone scaffold.

Research into a series of isoquinolone derivatives as inhibitors of influenza A and B viruses has demonstrated that the introduction of a bromine atom can be detrimental to their antiviral activity. nih.gov In a study that identified a potent isoquinolone-based inhibitor of influenza viruses, a number of derivatives were synthesized to explore the structure-activity relationship (SAR). nih.gov

One of the lead compounds, 3-(6-ethylbenzo[d] mdpi.commdpi.comdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one, showed significant inhibitory activity. nih.gov However, when modifications were made to a related analogue that included the introduction of a bromine atom at the para-position of a phenyl ring substituent (a different part of the molecule), the resulting compound exhibited a notable loss of antiviral activity against the tested influenza virus strains. nih.gov Specifically, the derivative with a p-bromo substitution was found to be inactive. nih.gov

This finding suggests that for this particular class of isoquinolone derivatives, the presence of a bromine atom in certain positions can be unfavorable for antiviral efficacy. The electronic and steric properties of the bromine atom may interfere with the compound's ability to bind to its viral or host target, thereby diminishing its inhibitory action. While this does not directly correspond to the antiviral profile of this compound, where the bromine is on the core isoquinoline ring, it underscores the sensitivity of the antiviral activity of this class of compounds to halogen substitution.

Further research is required to specifically determine the antiviral profile of this compound and to understand how the position of the bromine atom on the isoquinoline ring itself influences its potential antiviral activity and mechanism of action.

Data Table: Antiviral Activity of a Bromo-Substituted Isoquinolone Analogue

| Compound/Analogue | Substitution | Target Virus(es) | Antiviral Activity |

| Analogue with p-bromo substitution on phenyl ring | p-bromo on a phenyl substituent | Influenza A and B Viruses | Inactive |

Q & A

Q. What are the common synthetic routes for 4-Bromo-2-methylisoquinolin-1(2H)-one, and how do reaction conditions influence yields?

The compound is frequently synthesized via Suzuki-Miyaura cross-coupling reactions . For example, microwave-assisted coupling of this compound with boronic acids (e.g., (1-methylpyrazol-4-yl)boronic acid) using Pd(dppf)Cl₂ as a catalyst in 1,4-dioxane/water at 120°C yields ~51% product . Conventional heating at 90°C with similar conditions but lower yields (~17%) highlights the importance of temperature and reaction time optimization .

Q. How is crystallographic data for this compound typically refined?

The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement. Its robustness in handling twinned or high-resolution data makes it suitable for structural characterization of brominated isoquinolinones .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

¹H/¹³C NMR and HRMS are standard for structural validation. For purity assessment, HPLC is recommended, especially when analyzing derivatives for pharmacological studies .

Advanced Research Questions

Q. How can transition metal-free methods improve the synthesis of isoquinolinone derivatives like this compound?

A t-BuOK-catalyzed cascade reaction of alkynols and imines in THF or DMSO generates isoquinolin-1(2H)-ones without metal catalysts. Solvent choice (e.g., DMSO vs. THF) directs product selectivity, enabling access to diverse derivatives . This method avoids Pd contamination, which is critical for biological applications.

Q. What strategies resolve contradictions in yield outcomes between microwave and conventional heating for Suzuki couplings?

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For instance, microwaving at 120°C for 1 hour improves yields by ~34% compared to overnight conventional heating at 90°C . Kinetic studies suggest microwave conditions accelerate oxidative addition and transmetallation steps in Pd-catalyzed reactions.

Q. How does the bromine substituent influence the pharmacological activity of this compound derivatives?

Bromine enhances electrophilic reactivity , facilitating interactions with biological targets. Derivatives of brominated isoquinolinones show promise as tubulin polymerization inhibitors (e.g., in cancer research) due to their ability to disrupt microtubule dynamics . Structure-activity relationship (SAR) studies should prioritize substituent effects at the 4-position.

Q. What are the challenges in scaling up transition metal-free cascade reactions for industrial research?

Key challenges include solvent dependency (e.g., DMSO vs. THF) and catalyst loading optimization. While t-BuOK is effective at 20 mol%, scaling requires addressing exothermicity and byproduct formation. Pilot studies using flow chemistry could mitigate these issues .

Methodological Insights

Q. How can researchers optimize Pd-catalyzed cross-couplings for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.